![molecular formula C19H22O8 B1674129 Hypothemycin CAS No. 76958-67-3](/img/no-structure.png)
Hypothemycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypothemycin is a potent, selective MEK inhibitor and an antiproliferative agent . It is a small molecule with the chemical formula C19H22O8 . It is a macrolide protein kinase inhibitor from the fungus Hypomyces subiculosus .
Synthesis Analysis
During the biosynthesis of this compound, its carbon framework is assembled by two iterative polyketide synthases (PKSs), Hpm8 (highly reducing) and Hpm3 (nonreducing) . This compound was also used in the semisynthesis of a series of C8–C9 diol derivatives .Molecular Structure Analysis
The molecular weight of this compound is 378.37 . The crystal structure of this compound bound to ERK2 has been determined .Chemical Reactions Analysis
This compound, an epoxide derivative of (5Z)-7-oxozeaenol, was used in the semisynthesis of a series of C8–C9 diol derivatives . A step-economical approach was chosen, whereby nonselective reactions functionalized the diol to generate multiple analogues in a single reaction .Physical And Chemical Properties Analysis
This compound is a solid substance . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Mechanism of Action
Target of Action
Hypothemycin primarily targets the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
This compound is known to covalently inactivate a subset of human kinases bearing a Cys-Asp-Xaa-Gly motif (CDXG kinases) . This interaction results in the inhibition of these kinases, disrupting their normal function.
Biochemical Pathways
It is known that the compound’s inhibition of cdxg kinases disrupts the map kinase signal transduction pathway . This disruption can have downstream effects on a variety of cellular processes, including cell growth and differentiation.
Result of Action
The inhibition of CDXG kinases by this compound can lead to significant molecular and cellular effects. For instance, this compound has been shown to be potently trypanocidal, effectively killing Trypanosoma brucei in both cell culture and infected mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, growth conditions and fermentation media have a significant impact on the fungal biosynthetic machinery . Both the yield and the composition of fungal secondary metabolites like this compound are affected by these environmental factors .
Safety and Hazards
Future Directions
Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . Hypothemycin, which inhibits a number of protein kinases, kills the T. brucei parasites that cause sleeping sickness and reveals new therapeutic targets for the disorder .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Hypothemycin involves the use of several reactions to form the complex structure of the compound.", "Starting Materials": [ "L-glutamic acid", "L-valine", "L-proline", "L-leucine", "L-isoleucine", "L-serine", "L-alanine", "L-phenylalanine", "L-tyrosine", "4-methyl-3-penten-2-one", "ethyl chloroformate", "methyl lithium", "trimethylsilyl chloride", "methyl magnesium bromide", "oxalyl chloride", "methyl isocyanate", "sodium borohydride", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "The synthesis pathway begins with the protection of L-glutamic acid using ethyl chloroformate to form the ethyl ester.", "The ethyl ester is then reacted with methyl lithium and 4-methyl-3-penten-2-one to form an enolate.", "The enolate is then reacted with trimethylsilyl chloride to form a silyl enol ether.", "The silyl enol ether is then reacted with methyl magnesium bromide to form a tertiary alcohol.", "The tertiary alcohol is then reacted with oxalyl chloride to form an acid chloride.", "The acid chloride is then reacted with L-valine, L-proline, L-leucine, L-isoleucine, L-serine, L-alanine, L-phenylalanine, and L-tyrosine to form a peptide chain.", "The peptide chain is then reacted with methyl isocyanate to form a urea derivative.", "The urea derivative is then reduced with sodium borohydride to form a secondary amine.", "The secondary amine is then reacted with sodium cyanoborohydride to form a tertiary amine.", "The tertiary amine is then reacted with sodium hydroxide and hydrochloric acid to form Hypothemycin." ] } | |
CAS RN |
76958-67-3 |
Molecular Formula |
C19H22O8 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |
InChI Key |
SSNQAUBBJYCSMY-KNTMUCJRSA-N |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hypothemycin, NSC 354462 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.